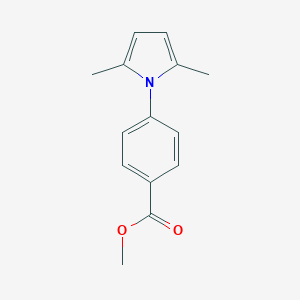

methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-4-5-11(2)15(10)13-8-6-12(7-9-13)14(16)17-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRKCMKOLMHBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353337 | |

| Record name | Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26165-66-2 | |

| Record name | Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate via Paal-Knorr Condensation

Abstract

The N-aryl pyrrole scaffold is a privileged structural motif found in a multitude of biologically active compounds and advanced materials.[1][2][3][4] Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate serves as a valuable building block in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive exploration of its synthesis, focusing on the highly reliable and efficient Paal-Knorr reaction. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings of the synthesis, explains the rationale behind key experimental choices, and presents a detailed, reproducible protocol suitable for researchers and scientists. The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and trustworthiness.

Introduction and Strategic Overview

The synthesis of substituted pyrroles is a cornerstone of modern heterocyclic chemistry. The target molecule, this compound, incorporates a 2,5-dimethylpyrrole ring attached to a methyl benzoate moiety. This combination of functionalities makes it an important intermediate for creating more complex molecules, including potential antibacterial, antifungal, and antitubercular agents.[5]

The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and versatile methods for constructing pyrrole rings.[1][6] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][7] The strategic decision to employ this reaction is based on several key advantages:

-

High Efficiency: The reaction generally proceeds in good to excellent yields.[8]

-

Operational Simplicity: The procedure is straightforward and does not require specialized equipment.

-

Accessible Starting Materials: The precursors, 2,5-hexanedione and methyl 4-aminobenzoate, are commercially available and relatively inexpensive.

This guide will focus on the condensation of methyl 4-aminobenzoate with 2,5-hexanedione (also known as acetonylacetone) in a weakly acidic medium, a classic and field-proven application of the Paal-Knorr synthesis.

The Paal-Knorr Reaction: Mechanistic Deep Dive

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The Paal-Knorr pyrrole synthesis is not a simple mixing of reagents; it is a sequential process involving nucleophilic attack, cyclization, and dehydration.[1][2][7] The reaction is typically catalyzed by a weak acid, such as acetic acid, which serves to activate the carbonyl groups without promoting side reactions like furan formation, a risk at pH < 3.[9]

The mechanism proceeds through the following key stages:

-

Nucleophilic Attack and Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the primary amine (methyl 4-aminobenzoate) on one of the carbonyl carbons of 2,5-hexanedione. Under weakly acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack. This step results in the formation of a tetrahedral intermediate known as a hemiaminal.[1]

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then acts as an intramolecular nucleophile, attacking the second carbonyl group. This ring-closing step, which forms a 2,5-dihydroxytetrahydropyrrole derivative, is often the rate-determining step of the entire sequence.[2][7] The thermal energy supplied during reflux provides the necessary activation energy for this crucial transformation.

-

Dehydration and Aromatization: The cyclic intermediate readily undergoes dehydration, eliminating two molecules of water to form the thermodynamically stable aromatic pyrrole ring. This final step is driven by the formation of the conjugated aromatic system.

The complete mechanistic pathway is illustrated below.

Caption: The mechanistic pathway of the Paal-Knorr pyrrole synthesis.

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Methyl 4-aminobenzoate | 619-45-4 | 151.16 | 1.51 g | 1.0 |

| 2,5-Hexanedione | 110-13-4 | 114.14 | 1.20 mL (1.14 g) | 1.0 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 20 mL | Solvent |

| Ethanol (95%) | 64-17-5 | 46.07 | ~30 mL | Recrystallization |

| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | Work-up |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Beakers (250 mL, 100 mL)

-

Buchner funnel and filter flask assembly

-

Filter paper

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Synthetic Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add methyl 4-aminobenzoate (1.51 g, 10.0 mmol).

-

Dissolution: Add glacial acetic acid (20 mL) to the flask and stir the mixture until the solid is completely dissolved. Glacial acetic acid acts as both the solvent and the weak acid catalyst.[10]

-

Reagent Addition: Add 2,5-hexanedione (1.20 mL, 10.0 mmol) to the solution using a pipette.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux for 2 hours. The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

-

Precipitation (Work-up): After the reaction is complete, allow the flask to cool to room temperature. Slowly pour the dark reaction mixture into a 250 mL beaker containing 150 mL of cold deionized water while stirring. The product, being insoluble in water, will precipitate out as a solid.

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 25 mL) to remove residual acetic acid and other water-soluble impurities.

-

Drying: Allow the crude product to air-dry on the filter paper or dry it in a desiccator.

-

Purification: Purify the crude product by recrystallization. Transfer the solid to a 100 mL beaker and add a minimal amount of hot 95% ethanol (~25-30 mL) until the solid just dissolves. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Molecular Formula: C₁₅H₁₅NO₂

-

Molar Mass: 241.29 g/mol

Expected Spectroscopic Data

The following table summarizes the expected data from key analytical techniques. This predictive data is based on the known structures of similar compounds and standard spectroscopic principles.[11][12]

| Technique | Expected Data |

| ¹H NMR | δ ~8.1 (d, 2H, Ar-H ortho to ester), δ ~7.4 (d, 2H, Ar-H ortho to pyrrole), δ ~5.9 (s, 2H, pyrrole C-H), δ ~3.9 (s, 3H, -OCH₃), δ ~2.0 (s, 6H, pyrrole -CH₃). |

| ¹³C NMR | δ ~166 (C=O), δ ~143 (Ar-C), δ ~131 (Ar-C), δ ~129 (pyrrole C-CH₃), δ ~126 (Ar-C), δ ~107 (pyrrole C-H), δ ~52 (-OCH₃), δ ~13 (pyrrole -CH₃). |

| IR (cm⁻¹) | ~1720 (C=O stretch, ester), ~1605, ~1515 (C=C stretch, aromatic), ~1380 (C-N stretch), ~2950 (C-H stretch, aliphatic). |

| HRMS (ESI-TOF) | m/z: [M+H]⁺ calculated for C₁₅H₁₆NO₂⁺: 242.1176; found: ~242.117x. |

Conclusion

This guide has detailed a reliable and efficient synthesis of this compound using the Paal-Knorr reaction. By providing a thorough mechanistic explanation, a validated experimental protocol, and expected characterization data, this document serves as a self-validating system for researchers in organic synthesis and drug discovery. The causality behind experimental choices, such as the use of a weak acid catalyst and purification by recrystallization, has been explained to empower scientists with a deeper understanding of the process. The Paal-Knorr synthesis remains a powerful and highly relevant tool for accessing the valuable N-aryl pyrrole chemical space.

References

- Paal–Knorr synthesis - Grokipedia. (n.d.).

-

Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

-

Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. (n.d.). Shodhganga. Retrieved January 15, 2026, from [Link]

- Sastry, K. S. R., & Rao, G. S. K. (1971). N-(o-amino aryl) pyrroles by Paal-Knorr reaction. Indian Journal of Chemistry, 9, 480-481.

-

Paal-Knorr synthesis of N-alkyl/aryl pyrroles by grinding method. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (2020). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications. (2022). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018). Retrieved January 15, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed. (1993). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. (2023). MDPI. Retrieved January 15, 2026, from [Link]

-

Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

-

(PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - ResearchGate. (2023). Retrieved January 15, 2026, from [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. ias.ac.in [ias.ac.in]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bi-functional organic molecule that incorporates two key pharmacophoric units: the N-aryl substituted 2,5-dimethylpyrrole ring and a methyl benzoate moiety. The pyrrole heterocycle is a ubiquitous scaffold in both natural products and synthetic pharmaceuticals, renowned for a wide spectrum of biological activities.[1][2] Its derivatives are integral to blockbuster drugs and serve as privileged structures in medicinal chemistry.[3] The N-aryl substitution, in particular, has been explored for developing novel therapeutic agents, including potent antimicrobial and antitubercular compounds.[4][5]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and reactivity of this compound. The insights are tailored for professionals in drug discovery and organic synthesis, offering a foundational understanding of this versatile chemical entity.

Physicochemical Properties

While specific experimental data such as melting and boiling points are not extensively reported in the literature, the fundamental physicochemical properties can be derived from its structure. The compound is expected to be a solid at room temperature, with solubility in common organic solvents.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₄H₁₅NO₂ | Calculated |

| Molecular Weight | 229.28 g/mol | Calculated |

| Exact Mass | 229.11028 g/mol | Calculated |

| CAS Number | Not assigned | - |

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of N-substituted pyrroles is the Paal-Knorr synthesis, a classic condensation reaction that remains a cornerstone of heterocyclic chemistry.[6][7] This methodology is prized for its operational simplicity and the accessibility of its starting materials.[8]

Reaction Mechanism

The Paal-Knorr pyrrole synthesis proceeds by the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (methyl 4-aminobenzoate). The mechanism unfolds in three key stages:

-

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-diketone, forming a hemiaminal intermediate.[7]

-

Intramolecular Cyclization: The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.

-

Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole intermediate undergoes a two-fold dehydration to eliminate two molecules of water, leading to the formation of the stable, aromatic pyrrole ring.

Experimental Protocol: Paal-Knorr Synthesis

This protocol describes a robust method for the synthesis of this compound.

Materials:

-

2,5-Hexanedione (1.0 eq)

-

Methyl 4-aminobenzoate (1.0 eq)

-

Glacial Acetic Acid (as catalyst and solvent) or Ethanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add methyl 4-aminobenzoate (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.

-

Add 2,5-hexanedione (1.0 eq) to the solution.

-

Add a catalytic amount of acid (if not using acetic acid as the solvent, e.g., a drop of concentrated HCl).[8]

-

Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-120 °C) for a duration of 2 to 15 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If the product precipitates, it can be collected by vacuum filtration. Otherwise, partition the mixture between water and ethyl acetate.[8]

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel to yield the pure this compound.

Causality Note: The choice of an acidic catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. Microwave-assisted protocols can dramatically reduce reaction times by efficiently reaching and maintaining the target temperature.

Synthesis Workflow Diagram

Caption: Paal-Knorr Synthesis Workflow.

Spectroscopic and Analytical Profile

The structural identity of this compound is unequivocally confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule. The expected signals are highly characteristic.

| ¹H NMR (CDCl₃) | Signal | Multiplicity | Integration | Assignment |

| ~8.10 ppm | δ | Doublet | 2H | Aromatic (ortho to -COOCH₃) |

| ~7.35 ppm | δ | Doublet | 2H | Aromatic (meta to -COOCH₃) |

| ~5.90 ppm | s | Singlet | 2H | Pyrrole C3-H, C4-H |

| ~3.95 ppm | s | Singlet | 3H | Ester -OCH₃ |

| ~2.05 ppm | s | Singlet | 6H | Pyrrole -CH₃ |

| ¹³C NMR (CDCl₃) | Signal | Assignment |

| ~166.5 ppm | δ | Ester C=O |

| ~142.0 ppm | δ | Aromatic C (ipso to pyrrole) |

| ~131.0 ppm | δ | Aromatic CH (ortho to -COOCH₃) |

| ~129.0 ppm | δ | Aromatic C (ipso to -COOCH₃) |

| ~128.5 ppm | δ | Pyrrole C (C2, C5) |

| ~125.0 ppm | δ | Aromatic CH (meta to -COOCH₃) |

| ~106.5 ppm | δ | Pyrrole CH (C3, C4) |

| ~52.5 ppm | δ | Ester -OCH₃ |

| ~13.0 ppm | δ | Pyrrole -CH₃ |

Data Interpretation: The ¹H NMR spectrum is distinguished by three key singlets: one for the two equivalent pyrrole protons (~5.90 ppm), one for the six protons of the two equivalent methyl groups on the pyrrole ring (~2.05 ppm), and one for the ester's methyl group (~3.95 ppm). The para-substituted benzene ring gives rise to a characteristic pair of doublets.

Infrared (IR) Spectroscopy

While an experimental spectrum is not provided, the characteristic IR absorption bands can be predicted based on the functional groups present.

-

~3050-3150 cm⁻¹: Aromatic C-H stretching.

-

~2900-3000 cm⁻¹: Aliphatic C-H stretching (from methyl groups).

-

~1720 cm⁻¹: Strong C=O stretching from the ester carbonyl group.

-

~1610, 1500 cm⁻¹: C=C stretching vibrations within the aromatic and pyrrole rings.

-

~1280 cm⁻¹: C-O stretching of the ester.

-

~1380 cm⁻¹: C-N stretching.

Mass Spectrometry (MS)

In mass spectrometry, the compound would show a distinct molecular ion peak corresponding to its molecular weight.

-

Calculated m/z for [M]⁺: 229.11.

-

Expected Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxy group (-•OCH₃) to give a fragment at m/z 198, or the loss of the entire methoxycarbonyl group (-•COOCH₃) to give a fragment at m/z 170.

Chemical Reactivity and Applications

Reactivity of the 2,5-Dimethylpyrrole Core

The 2,5-dimethylpyrrole group defines much of the molecule's unique reactivity.

-

Stability and Protection: The pyrrole ring is aromatic and relatively stable. The 2,5-dimethylpyrrole moiety is particularly useful as a protecting group for primary amines. It is stable towards strong bases and nucleophiles, which would deprotonate or react with standard carbamate protecting groups (e.g., Boc, Cbz).

-

Deprotection: The group can be removed under acidic conditions, often using hydroxylamine hydrochloride or dilute HCl, with microwave irradiation significantly accelerating the process.

-

Electrophilic Substitution: The pyrrole ring is electron-rich and typically undergoes electrophilic substitution readily. However, in this molecule, the C2 and C5 positions are blocked by methyl groups. This sterically hinders and deactivates the ring towards typical electrophilic aromatic substitution on the pyrrole core itself.

Role in Medicinal Chemistry and Drug Discovery

The N-aryl pyrrole scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with significant biological activity.[2]

-

Antimicrobial and Antitubercular Potential: Derivatives of 2,5-dimethylpyrrole have shown potent activity against various mycobacteria, including multidrug-resistant tuberculosis strains.[4] For instance, the compound BM212, a 2,5-dimethylpyrrole derivative, has undergone clinical trials for its anti-tubercular properties.[4] The core structure of this compound serves as an excellent starting point for the synthesis of analogs targeting bacterial enzymes like dihydrofolate reductase (DHFR) and enoyl-ACP reductase.[5]

-

Scaffold for Library Synthesis: The versatility of the Paal-Knorr synthesis allows for the rapid creation of diverse libraries of N-aryl pyrroles by varying both the amine and dicarbonyl starting materials.[8] This makes the scaffold highly attractive for high-throughput screening against a wide range of biological targets.

Application Context Diagram

Caption: Application Context of the Scaffold.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on related structures like methyl benzoate and other N-aryl pyrroles, standard laboratory precautions should be observed.[6][7]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.

Conclusion

This compound is a synthetically accessible and highly versatile compound. Its chemical properties are defined by the stable yet reactive 2,5-dimethylpyrrole core and the functional handle of the methyl ester. The straightforward Paal-Knorr synthesis allows for its efficient production, while its spectroscopic profile is well-defined and characteristic. For researchers in drug discovery, this molecule represents a valuable scaffold, drawing on the proven therapeutic potential of N-aryl pyrroles and offering a robust platform for the development of novel bioactive agents.

References

- Benchchem.

- Grokipedia. Paal–Knorr synthesis.

- Wikipedia. Paal–Knorr synthesis.

- Alfa Chemistry. Paal-Knorr Synthesis.

- MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.

- Benchchem. Comparative Reactivity Analysis: 2,3,4,5-tetramethyl-1H-pyrrole versus 2,5-dimethylpyrrole.

- PubMed Central. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents....

- SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery.

- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyrroles: Building Blocks for Modern Pharmaceuticals.

- PubMed. Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection.

- PMC - NIH. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.

- SciSpace.

- PMC - NIH. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.

- ResearchGate. Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs....

Sources

- 1. 159559-00-9|Methyl 4-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate|BLD Pharm [bldpharm.com]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. 477872-00-7 | Methyl 4-[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamido]benzoate - AiFChem [aifchem.com]

- 4. aksci.com [aksci.com]

- 5. chembk.com [chembk.com]

- 6. chemscene.com [chemscene.com]

- 7. mdpi.com [mdpi.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Methyl 4-[(2,5-diMethyl-1H-pyrrol-1-yl)Methyl]benzoate (CAS Number 1083350-92-8) and its Congeners

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Research Chemical

This guide, therefore, adopts a scientifically grounded, analog-based approach. We will provide a comprehensive overview of the core molecular scaffold, the "4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl" moiety, by synthesizing data from closely related and well-characterized analogs. This methodology allows for informed postulation regarding the potential properties, synthesis, and biological applications of CAS 1083350-92-8, providing a valuable framework for researchers initiating studies on this or similar molecules.

Core Compound Identification and Structural Context

The compound with CAS number 1083350-92-8 is unequivocally identified as Methyl 4-[(2,5-diMethyl-1H-pyrrol-1-yl)Methyl]benzoate.[1] Its structural features are a central benzene ring substituted with a methyl benzoate group and a 2,5-dimethyl-1H-pyrrol-1-yl)methyl group at the para positions.

Table 1: Core Compound Identity

| Identifier | Value | Source |

| CAS Number | 1083350-92-8 | ChemBK |

| Chemical Name | Methyl 4-[(2,5-diMethyl-1H-pyrrol-1-yl)Methyl]benzoate | ChemBK |

| Molecular Formula | C15H17NO2 | ChemBK |

| Molecular Weight | 243.3 g/mol | ChemBK |

The pyrrole ring is a significant heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[2] Its incorporation into larger molecular frameworks is a common strategy in medicinal chemistry to explore diverse biological activities. The 2,5-dimethylation of the pyrrole ring in the target compound is a key structural feature that influences its electronic properties and steric hindrance.

Physicochemical Properties: An Analog-Based Postulation

Direct experimental data for the physicochemical properties of Methyl 4-[(2,5-diMethyl-1H-pyrrol-1-yl)Methyl]benzoate are not available. However, by examining simpler, related structures like methyl benzoate, we can infer some general characteristics.

Table 2: Physicochemical Properties of Analog Methyl Benzoate (CAS 93-58-3)

| Property | Value | Source |

| Appearance | Colorless liquid | Wikipedia |

| Melting Point | -12.5 °C | Wikipedia |

| Boiling Point | 199.6 °C | Wikipedia |

| Solubility in Water | Poorly soluble | Wikipedia |

| Miscibility | Miscible with organic solvents | Wikipedia |

It is reasonable to hypothesize that the addition of the bulky, relatively nonpolar (2,5-dimethyl-1H-pyrrol-1-yl)methyl group would result in a higher melting and boiling point for CAS 1083350-92-8 compared to methyl benzoate, and it would likely be a solid at room temperature. Its solubility in water is expected to be very low, with good solubility in common organic solvents.

Synthesis Strategy: The Paal-Knorr Reaction as a Foundational Approach

While a specific synthesis protocol for Methyl 4-[(2,5-diMethyl-1H-pyrrol-1-yl)Methyl]benzoate has not been published, a logical synthetic route can be proposed based on established methods for creating the 2,5-dimethylpyrrole moiety. The Paal-Knorr reaction is a cornerstone of pyrrole synthesis and has been successfully employed for structurally similar compounds.[3]

This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine. For the synthesis of the target molecule, the corresponding primary amine would be methyl 4-(aminomethyl)benzoate.

Sources

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

This guide provides a comprehensive walkthrough for the definitive structure elucidation of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying logic and scientific rationale for each step in the analytical workflow. Our approach ensures not only the confirmation of the molecular structure but also a deep understanding of its chemical environment, providing a self-validating system of protocols.

Introduction: The Rationale for Structure Elucidation

The unequivocal determination of a molecule's structure is the bedrock of all chemical and pharmaceutical research. For a compound like this compound, which combines a substituted pyrrole ring with a benzoate moiety, understanding the precise connectivity and electronic nature is crucial for predicting its reactivity, biological activity, and material properties. The Paal-Knorr reaction is a common and efficient method for the synthesis of pyrrole derivatives, and it is the proposed synthetic route for this molecule, reacting methyl 4-aminobenzoate with hexane-2,5-dione. This guide will detail the suite of analytical techniques required to confirm the successful synthesis and unambiguously establish the structure of the target compound.

The Strategic Analytical Workflow

A multi-technique approach is essential for rigorous structure elucidation. Each method provides a unique piece of the puzzle, and their combined data provides a synergistic and definitive confirmation of the molecular structure. Our strategy relies on a combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.

Caption: Key expected HMBC correlations for confirming the connectivity between the benzoate and pyrrole rings.

-

COSY: Will show a correlation between the two aromatic protons on the benzoate ring.

-

HSQC: Will directly link the proton signals to their corresponding carbon signals (e.g., δH ~8.15 with δC ~131.0, δH ~5.90 with δC ~107.0).

-

HMBC: This is the most critical experiment for confirming the overall structure. Key correlations include:

-

The pyrrole protons (δH ~5.90) to the ipso-carbon of the benzene ring (δC ~143.0).

-

The aromatic protons ortho to the pyrrole ring (δH ~7.35) to the ipso-carbon of the pyrrole ring.

-

The methyl protons of the ester (δH ~3.95) to the ester carbonyl carbon (δC ~166.5).

-

Final Structure Confirmation and Conclusion

The collective data from HRMS, FT-IR, and a full suite of NMR experiments provides an unambiguous and self-validating confirmation of the structure of this compound. The molecular formula is established by HRMS, the key functional groups are identified by FT-IR, and the precise atomic connectivity is mapped by the comprehensive NMR analysis. This rigorous approach exemplifies the standards of modern chemical analysis and ensures the scientific integrity of any subsequent research utilizing this compound.

References

-

Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

-

Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

An In-Depth Technical Guide to Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole Moiety in Modern Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core structure of numerous natural products, pharmaceuticals, and advanced materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a privileged scaffold in medicinal chemistry and materials science. The title compound, methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, is a significant derivative that combines the pyrrole nucleus with a benzoate functional group, opening avenues for further chemical modifications and applications. This guide provides a comprehensive overview of its synthesis, detailed analytical characterization, and potential utility for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₄H₁₅NO₂ | - |

| Molecular Weight | 229.28 g/mol | - |

| Appearance | Off-white to pale yellow solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. | Predicted |

Synthesis of this compound via Paal-Knorr Pyrrole Synthesis

The most direct and widely employed method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction. This condensation reaction between a 1,4-dicarbonyl compound and a primary amine is renowned for its efficiency and broad substrate scope.[1] For the synthesis of the title compound, the reaction involves the condensation of 2,5-hexanedione with methyl 4-aminobenzoate.

Reaction Mechanism

The Paal-Knorr synthesis proceeds through a well-established mechanism. The reaction is typically acid-catalyzed, which protonates one of the carbonyl groups of the 1,4-diketone, enhancing its electrophilicity. The primary amine then acts as a nucleophile, attacking the protonated carbonyl to form a hemiaminal intermediate. Subsequent intramolecular cyclization occurs through the attack of the nitrogen atom on the second carbonyl group, forming a five-membered ring. The final step involves the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established Paal-Knorr reaction conditions.

Materials:

-

Methyl 4-aminobenzoate

-

2,5-Hexanedione

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-aminobenzoate (1.0 eq.) in a minimal amount of ethanol.

-

Addition of Reagents: To the stirred solution, add 2,5-hexanedione (1.1 eq.) followed by glacial acetic acid (catalytic amount, e.g., 10 mol%).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: To the residue, add ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid. Separate the organic layer and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of closely related structures.[2][3][4]

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~5.9 (s, 2H, pyrrole-H), ~3.9 (s, 3H, OCH₃), ~2.0 (s, 6H, pyrrole-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~166 (C=O), ~143 (Ar-C), ~131 (Ar-C), ~129 (pyrrole-C), ~128 (Ar-CH), ~125 (Ar-CH), ~107 (pyrrole-CH), ~52 (OCH₃), ~13 (pyrrole-CH₃) |

| IR (KBr, cm⁻¹) | ν: ~2950 (C-H), ~1720 (C=O, ester), ~1605, ~1510 (C=C, aromatic), ~1280 (C-O, ester) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₆NO₂: 230.12; found: 230.12 |

Analytical Workflow

A systematic workflow is essential for the reliable characterization of the synthesized compound.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The pyrrole core is present in a variety of biologically active molecules, and the benzoate moiety provides a convenient handle for further chemical elaboration.

-

Antimicrobial and Antitubercular Agents: Derivatives of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid have shown promising antibacterial, antifungal, and antitubercular activities.[2] The title compound can serve as a key intermediate for the synthesis of a library of analogs to explore these therapeutic areas.

-

Enzyme Inhibition: The pyrrole-containing framework can be designed to interact with the active sites of various enzymes. For instance, related compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial enzymes in microbial metabolic pathways.[5]

-

Calcium Channel Activators: Although a different substitution pattern, a related compound, methyl 2,5-dimethyl-4-benzoyl-1H-pyrrole-3-carboxylate, has been identified as a potent calcium channel activator. This highlights the potential of the dimethylpyrrole-benzoate scaffold in modulating ion channels.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its synthesis via the Paal-Knorr reaction, comprehensive analytical characterization, and potential applications in drug discovery. The straightforward synthesis and the versatile chemical nature of this compound make it a valuable building block for the development of novel molecules with therapeutic potential. The provided protocols and characterization data serve as a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development.

References

Please note that while the following references provide context and support for the methodologies and concepts discussed, a specific publication detailing the synthesis and full characterization of the title compound was not identified in the search. The provided protocols and data are based on established chemical principles and data from closely related compounds.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).

- The Royal Society of Chemistry. Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- Wikipedia. Paal–Knorr synthesis.

- ChemicalBook.

- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.

- Shaikh, I. A., et al. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PLoS One.

- PubChem. Methyl 2-(1H-pyrrol-1-yl)

- Joshi, S. D., et al. (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Bioorganic & Medicinal Chemistry Letters.

- Mohammed, H. A., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules.

- Wikipedia.

- ChemSrc.

-

Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolobenzodiazepines. Molecules.

- Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank.

- PubChem. 1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene.

- Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online.

- SpectraBase. Methyl 4-acetylbenzoate - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene | C18H20N2 | CID 459086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Pyrrole Derivatives for Drug Discovery Professionals

Abstract

The pyrrole ring is a five-membered aromatic heterocycle that serves as a foundational structural motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and versatile chemical reactivity have established it as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrrole derivatives, with a focus on their applications in drug discovery and development. We will delve into the core mechanisms of action, present field-proven experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrole nucleus is a cornerstone of bio-organic chemistry, famously forming the building block of complex macrocycles like the porphyrins found in heme and chlorophyll and the corrin ring of vitamin B12.[1][4] Its prevalence extends to numerous approved drugs, demonstrating its therapeutic versatility. Notable examples include Atorvastatin (Lipitor), a polysubstituted pyrrole derivative for lowering cholesterol, the anti-inflammatory drug Tolmetin, and the antipsychotic agent Molindone.[1][4][5][6] The success of these molecules has spurred decades of research into synthetic pyrrole derivatives, leading to the discovery of potent agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][7][8]

Anticancer Activity of Pyrrole Derivatives

The development of novel and effective anticancer agents is a paramount challenge in medicinal chemistry. Pyrrole derivatives have emerged as a highly promising class of compounds, with many exhibiting potent and selective cytotoxicity against various cancer cell lines.[3][9][10]

2.1 Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer effects of pyrrole derivatives are often attributed to their ability to interfere with critical cellular processes that are dysregulated in cancer.

-

2.1.1 Inhibition of Protein Kinases: Many pyrrole-based compounds are designed as competitive inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9] For instance, certain derivatives have been shown to form stable complexes with and inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key kinases implicated in tumor growth and angiogenesis.[11][12]

-

2.1.2 Disruption of Microtubule Dynamics: The mitotic spindle, composed of microtubules, is a validated target for cancer chemotherapy. Some pyrrole molecules have demonstrated the ability to target microtubule polymerization, disrupting the formation of the spindle, leading to mitotic arrest and subsequent cell death.[9][10]

-

2.1.3 Induction of Apoptosis and Cell Cycle Arrest: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Pyrrole derivatives have been shown to trigger apoptosis through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 and by causing cell cycle arrest at different checkpoints, thereby preventing cancer cell proliferation.[9][10][11]

Caption: Pyrrole derivatives inhibiting EGFR/VEGFR signaling pathways.

2.2 Experimental Workflow: In Vitro Evaluation of Anticancer Activity

A systematic, multi-step process is essential for reliably assessing the anticancer potential of novel pyrrole derivatives in vitro.[13][14] The primary goal is to determine not only the potency of a compound against cancer cells but also its selectivity compared to non-malignant cells.[13][14]

Caption: Experimental workflow for preclinical anticancer screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability, based on the principle that mitochondrial dehydrogenases in living cells can convert the yellow MTT tetrazolium salt into purple formazan crystals.[15]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, LoVo) and non-malignant control cells (e.g., HUVEC, Vero) in separate 96-well plates at a density of 4,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[16]

-

Compound Treatment: Prepare serial dilutions of the test pyrrole derivative in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic window of a potential anticancer drug.[13][14]

-

Obtain IC₅₀ Values: Perform the MTT assay (or a similar cytotoxicity assay) as described above on both a cancer cell line and a non-malignant cell line.[14]

-

Calculate SI: The SI is calculated using the following formula: SI = IC₅₀ (Non-malignant cells) / IC₅₀ (Cancer cells)

-

Interpretation: A higher SI value (typically >2) indicates that the compound is selectively toxic to cancer cells over normal cells, suggesting a more favorable safety profile.[13][14] This value should be compared to the SI of standard-of-care drugs tested under the same conditions.[13]

2.3 Data Summary: Cytotoxicity of Lead Pyrrole Derivatives

The following table summarizes representative data for pyrrole derivatives, showcasing their potency against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Non-Malignant Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| MI-1 | Colorectal Cancer | Varies | Normal Colon Tissue | Varies | Favorable | [11] |

| Compound 4a | LoVo (Colon) | < 10 | HUVEC | > 50 | > 5.0 | [18] |

| Compound 4d | LoVo (Colon) | < 10 | HUVEC | > 50 | > 5.0 | [18] |

| Compound 3e | Various | Not specified | Normal Cells | Not specified | Favorable | [12] |

Antimicrobial Activity of Pyrrole Derivatives

With the rise of antimicrobial resistance, there is an urgent need for novel antibiotics. Pyrrole-containing compounds, both natural (e.g., Pyrrolnitrin) and synthetic, have demonstrated significant antibacterial and antifungal activities.[4][6][19][20]

3.1 Mechanisms of Antibacterial and Antifungal Action

Pyrrole derivatives can exert their antimicrobial effects through multiple mechanisms. A key mode of action involves interacting with and disrupting the integrity of microbial biomolecules, which is essential for pathogen survival.[19][20] Some studies suggest that these compounds can interfere with microbial DNA, inhibiting replication and leading to cell death.[19]

3.2 Spectrum of Activity

The antimicrobial activity of pyrrole derivatives spans a wide range of human pathogens. Various studies report efficacy against:

-

Gram-positive bacteria: Such as Staphylococcus aureus.[19][20][21]

-

Gram-negative bacteria: Such as Escherichia coli.[19][20][21]

-

Fungi and Yeasts: Including Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum.[19][20][21]

3.3 Experimental Workflow: Assessing Antimicrobial Efficacy

Evaluating the antimicrobial efficacy of new compounds involves determining their ability to inhibit microbial growth (bacteriostatic/fungistatic) or to kill the microbes (bactericidal/fungicidal).

Caption: Workflow for characterizing antimicrobial activity.

This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]

-

Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrrole compound in the broth. The concentration range should be wide enough to capture the MIC.

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[23] A viability indicator like resazurin can be added to aid visualization.[22]

This is a qualitative or semi-quantitative method to assess the susceptibility of microorganisms to a test compound.[22][23][24]

-

Plate Preparation: Prepare a lawn of the test microorganism by evenly streaking a standardized inoculum (0.5 McFarland) onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test pyrrole derivative.

-

Placement: Place the impregnated disks onto the surface of the inoculated agar plate. Also, place a standard antibiotic disk (e.g., Ciprofloxacin) as a positive control and a solvent-only disk as a negative control.[21]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Measurement: Measure the diameter (in mm) of the clear zone around the disk where microbial growth has been inhibited. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[22]

3.4 Data Summary: Antimicrobial Potency of Pyrrole Scaffolds

The table below presents typical results from antimicrobial screening of pyrrole derivatives.

| Compound ID | Target Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) @ 100µ g/disk | Reference |

| Compound 3c | S. aureus (Gram +) | Not specified | Significant | [19][20] |

| Compound 5c | E. coli (Gram -) | Not specified | Significant | [19][20] |

| Compound 5a | A. fumigatus (Fungus) | Not specified | Significant | [19][20] |

| Compound XVIII | C. rugosa (Fungus) | Not specified | Considerable | [8] |

Anti-inflammatory Properties of Pyrrole Derivatives

Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many, like Tolmetin and Ketorolac, are based on a pyrrole scaffold.[25] Research continues to explore novel pyrrole derivatives for improved efficacy and safety profiles.[26][27]

4.1 Mechanism of Action: Inhibition of Inflammatory Mediators

The primary mechanism for many pyrrole-based anti-inflammatory agents is the inhibition of enzymes in the arachidonic acid cascade.

-

4.1.1 Cyclooxygenase (COX-1/COX-2) Inhibition: Prostaglandins are key mediators of pain and inflammation and are synthesized by COX enzymes.[27] Pyrrole derivatives can act as non-selective inhibitors of both COX-1 and COX-2 or as selective COX-2 inhibitors.[25][27] Selective COX-2 inhibition is a desirable trait as it can reduce the gastrointestinal side effects associated with COX-1 inhibition.[27]

-

4.1.2 Lipoxygenase (LOX) Inhibition: Some novel pyrrole hybrids are being developed as dual COX/LOX inhibitors, which block the production of both prostaglandins and leukotrienes, another class of pro-inflammatory mediators.[28]

Caption: Pyrrole derivatives inhibiting COX and LOX pathways.

4.2 Experimental Workflow: Evaluating Anti-inflammatory Potential

In vitro assays are crucial first steps to screen for anti-inflammatory activity and elucidate the mechanism of action.

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Setup: In a 96-well plate, combine the enzyme, a heme cofactor, and the test pyrrole derivative (at various concentrations) in a Tris-HCl buffer. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

Quantify Prostaglandin: After a set incubation period (e.g., 10 minutes at 37°C), stop the reaction. Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a competitive Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).

Protein denaturation is a well-documented cause of inflammation. This simple assay screens for the ability of a compound to prevent heat-induced denaturation of proteins, typically bovine serum albumin (BSA).[29]

-

Reaction Mixture: Prepare a reaction mixture containing 0.2% w/v BSA in Tris buffer (pH 6.8) and the test pyrrole derivative at various concentrations.

-

Induce Denaturation: Heat the mixture at 72°C for 5 minutes, then cool to room temperature.

-

Measure Turbidity: Measure the turbidity of the solution by reading the absorbance at 660 nm.[29] A control sample without the test compound will show high turbidity due to denatured protein.

-

Calculate Inhibition: Use a standard drug like Diclofenac as a positive control. Calculate the percentage inhibition of denaturation.

Neuroprotective Effects of Pyrrole Derivatives

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often linked to oxidative stress and neuroinflammation.[30] Pyrrole derivatives have shown promise as neuroprotective agents by targeting these underlying pathologies.[31][32][33]

5.1 Mechanisms of Neuroprotection

-

5.1.1 Antioxidant and Radical Scavenging Activity: Oxidative stress, caused by an overproduction of reactive oxygen species (ROS), is a key driver of neuronal damage. Many pyrrole derivatives possess intrinsic antioxidant properties, enabling them to scavenge free radicals and protect cells from oxidative damage.[31][32][33]

-

5.1.2 Modulation of Monoamine Oxidase B (MAO-B): MAO-B is an enzyme that metabolizes dopamine in the brain, a process that generates hydrogen peroxide and contributes to oxidative stress. Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Certain pyrrole compounds have been identified as selective MAO-B inhibitors.[33]

-

5.1.3 Protection Against Oxidative Stress-Induced Apoptosis: By mitigating oxidative stress and its downstream effects, pyrrole derivatives can inhibit the activation of apoptotic pathways in neurons, preserving cell viability in the face of neurotoxic insults.[30]

5.2 Experimental Workflow: Assessing Neuroprotective Activity

In vitro models using neuronal cell lines are essential for screening compounds for neuroprotective effects.

Caption: Workflow for evaluating in vitro neuroprotective activity.

This protocol models oxidative stress-induced neuronal injury and assesses the protective capacity of a test compound.[17][32]

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 96-well plate until they reach ~80% confluency.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the test pyrrole derivative for 24 hours.[17]

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for another 24 hours.[17] Include a vehicle control (no compound, no toxin) and a toxin-only control.

-

Viability Assessment: Measure cell viability using the MTT assay as described in section 2.2.1.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant increase in viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the cell membrane.[34] When cells are damaged, they release LDH into the culture medium.

-

Experimental Setup: Set up the experiment as described in 5.2.1 (cell culture, pre-treatment, and toxin exposure).

-

Sample Collection: After the incubation period, carefully collect a sample of the culture medium from each well.

-

LDH Measurement: Measure the LDH activity in the collected medium using a commercially available colorimetric LDH assay kit, following the manufacturer's instructions.

-

Total LDH Control: To determine the maximum LDH release, lyse a set of control cells completely using a lysis buffer provided in the kit.

-

Data Analysis: Express the LDH release in treated wells as a percentage of the maximum LDH release. A reduction in LDH release in compound-treated groups compared to the toxin-only group signifies a protective effect on cell membrane integrity.

Conclusion and Future Directions

The pyrrole scaffold is undeniably a cornerstone of medicinal chemistry, providing the foundation for a wide array of compounds with significant therapeutic potential.[7] This guide has highlighted the diverse biological activities of pyrrole derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications. The key to advancing these compounds from laboratory curiosities to clinical candidates lies in a deep understanding of their mechanisms of action and the application of robust, validated screening protocols.

Future research will likely focus on the synthesis of novel pyrrole hybrids, combining the pyrrole core with other pharmacophores to create multi-target agents with enhanced efficacy and improved safety profiles.[3][28] The continued exploration of structure-activity relationships, aided by in silico modeling, will further refine the design of next-generation pyrrole-based therapeutics.[3] The versatility and proven track record of the pyrrole ring ensure that it will remain a high-priority scaffold for drug discovery professionals for years to come.

References

-

D'Ambrosio, M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

-

Kondratov, I., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]

-

Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry. [Link]

-

da Silva, A. C., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

Various Authors. (Year N/A). Biological profile of pyrrole derivatives: A review. ResearchGate. [Link]

-

Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Bentham Science. [Link]

-

Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Research Square. [Link]

-

Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. [Link]

-

Kondeva-Burdina, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed. [Link]

-

Srivastava, S., et al. (2023). Assessment and evaluation of methods used for antimicrobial activity assay. Authorea. [Link]

-

Staszewska-Krajewska, O., & Ciemna, K. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]

-

Various Authors. (2023). A review article on biological importance of pyrrole. World Journal of Advanced Research and Reviews. [Link]

-

Kondeva-Burdina, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]

-

Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. ResearchGate. [Link]

-

Kumar, R., et al. (2013). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

-

Fathalla, S. S., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. [Link]

-

Basavaraj, et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]

-

Nieto, M. A. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

-

Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH. [Link]

-

Nieto, M. A. (2017). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

-

Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

-

Zheleva, D., et al. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. PubMed. [Link]

-

Gheorghe, A., et al. (2023). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

-

Rtimi, S., et al. (2022). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. MDPI. [Link]

-

Haghdoost, M., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. SID. [Link]

-

Fathalla, S. S., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. [Link]

-

Mohammadi, A., et al. (2022). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Organic Chemistry Research. [Link]

-

Haghdoost, M., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central. [Link]

-

da Silva, A. C., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed. [Link]

-

Kalinina, S., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. [Link]

-

iFyber. (2024). Evaluation of Antimicrobial Efficacy. iFyber Blog. [Link]

-

Istrate, A., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]

-

Xu, S., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]

-

Harrak, Y., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. NIH. [Link]

-

Various Authors. (2016). Screening models for inflammatory drugs. Slideshare. [Link]

-

Various Authors. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. [Link]

-

Pérez-García, L. A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

-

Various Authors. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

-

Various Authors. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. [Link]

-

McCauley, J., et al. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

-

Nieto, M. A. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

-

Loux, J. J., et al. (1977). Antiinflammatory Activity: Evaluation of a New Screening Procedure. PubMed. [Link]

-

Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. [Link]

-

Mkhize, S., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. [Link]

-

Various Authors. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. iris.unina.it. [Link]

-

Maurer, H. H., & Wissel, H. (2001). Screening Procedure for Detection of Non-Steroidal Anti-inflammatory Drugs and their Metabolites in Urine. Journal of Analytical Toxicology. [Link]

-

Kumar, H., & Kim, I. S. (2015). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Biomedical Research. [Link]

-

Dihigo, L. E., et al. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. [Link]

Sources

- 1. A review article on biological importance of pyrrole [wisdomlib.org]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ro.uow.edu.au [ro.uow.edu.au]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]

- 24. Evaluation of Antimicrobial Efficacy | Blog | iFyber [ifyber.com]

- 25. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a compound of interest in drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the molecular structure and its spectroscopic signatures, this guide serves as a valuable resource for the identification, characterization, and quality control of this and structurally related compounds.

Introduction: The Significance of Spectroscopic Analysis

In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques provide a non-destructive means to probe the intricate atomic and molecular architecture of a compound. Each technique offers a unique window into the molecule's properties: Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation patterns. A collective analysis of these spectroscopic data points allows for the confident elucidation of a chemical structure.

This guide will systematically explore the predicted spectroscopic data for this compound, providing a foundational understanding of its key characterization parameters. The synthesis of this class of compounds, often achieved through a Paal-Knorr condensation of a primary amine with a 1,4-dicarbonyl compound, provides the context for this analysis. Understanding the synthetic route is crucial as it informs potential side products and impurities that may be encountered during characterization.

Predicted Spectroscopic Data

Due to the limited availability of experimentally acquired spectra for this compound in publicly accessible databases, the following data has been predicted based on established principles of spectroscopy and analysis of structurally analogous compounds. This predictive approach, grounded in extensive empirical data and theoretical understanding, provides a robust framework for the initial identification and subsequent experimental verification of the target molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoate ring, the vinylic protons of the pyrrole ring, and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | Doublet | 2H | H-3', H-5' | These protons are ortho to the electron-withdrawing ester group, leading to significant deshielding. |

| ~7.30 | Doublet | 2H | H-2', H-6' | These protons are meta to the ester group and ortho to the electron-donating pyrrole nitrogen, resulting in a more shielded environment compared to H-3' and H-5'. |

| ~5.90 | Singlet | 2H | H-3, H-4 | The two vinylic protons on the pyrrole ring are chemically equivalent due to the symmetry of the 2,5-dimethyl substitution and are expected to appear as a singlet.[1] |

| ~3.95 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively deshielded environment due to the adjacent oxygen atom.[2] |

| ~2.10 | Singlet | 6H | -CH₃ (pyrrole) | The six protons of the two equivalent methyl groups on the pyrrole ring are expected to appear as a sharp singlet.[3][4] |